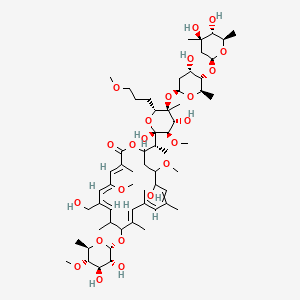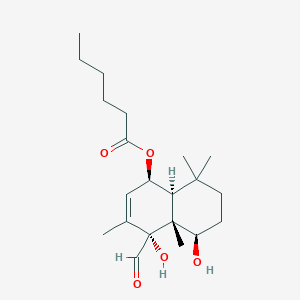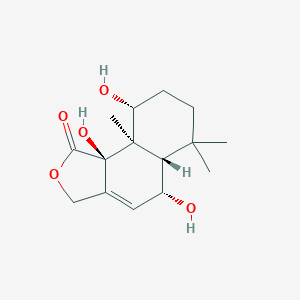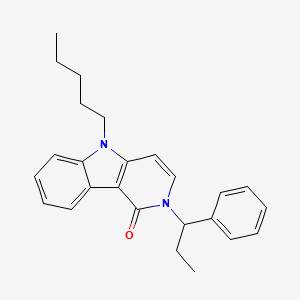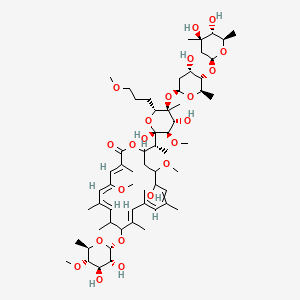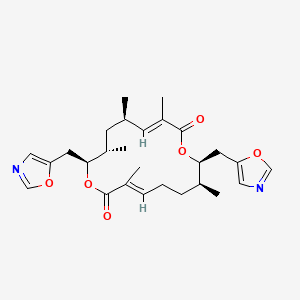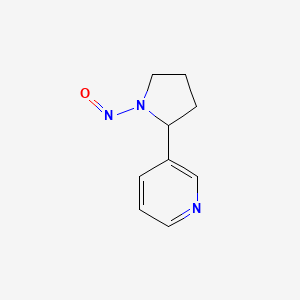
apo-Enterobactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apo-Enterobactin is a high-affinity siderophore primarily found in Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium . It is known for its exceptional ability to chelate ferric ions (Fe³⁺), making it one of the strongest siderophores known . The compound plays a crucial role in microbial iron acquisition, which is essential for bacterial growth and pathogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apo-Enterobactin involves the conversion of chorismic acid, an aromatic amino acid precursor, into 2,3-dihydroxybenzoic acid (DHB) through a series of enzymatic reactions catalyzed by EntA, EntB, and EntC . The DHB is then linked to L-serine via amide bonds, a process facilitated by EntD, EntE, EntF, and EntB . Finally, three molecules of DHB-Ser undergo intermolecular cyclization to form enterobactin .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce the enzymes required for the biosynthesis of this compound, thereby increasing the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Apo-Enterobactin undergoes various chemical reactions, including:
Chelation: It forms highly stable complexes with ferric ions (Fe³⁺).
Hydrolysis: The trilactone ring of this compound can be hydrolyzed under acidic conditions.
Oxidation and Reduction: This compound can participate in redox reactions, particularly in the presence of iron.
Common Reagents and Conditions
Chelation: Ferric chloride (FeCl₃) is commonly used to form ferric enterobactin complexes.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to hydrolyze the trilactone ring.
Oxidation and Reduction: Reducing agents like sodium dithionite can be used in redox reactions involving this compound.
Major Products Formed
Ferric Enterobactin Complex: Formed through chelation with ferric ions.
Hydrolyzed Products: Resulting from the hydrolysis of the trilactone ring.
Scientific Research Applications
Apo-Enterobactin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study siderophore-mediated iron transport and chelation.
Medicine: Explored as a potential therapeutic agent for targeting iron acquisition in pathogenic bacteria, thereby inhibiting their growth
Industry: Utilized in the development of novel antimicrobial strategies, including siderophore-mediated drug delivery systems
Mechanism of Action
Apo-Enterobactin exerts its effects through its high-affinity binding to ferric ions (Fe³⁺). The ferric enterobactin complex is recognized by specific receptor proteins on the bacterial cell surface, facilitating its transport into the cell . Once inside, the iron is released and utilized in various metabolic processes, supporting bacterial growth and virulence .
Comparison with Similar Compounds
Apo-Enterobactin is unique due to its exceptionally high affinity for ferric ions. Similar compounds include:
Aerobactin: Another siderophore produced by Escherichia coli, but with lower affinity for ferric ions compared to this compound.
Mycobactin: A siderophore produced by Mycobacterium tuberculosis, also involved in iron acquisition but structurally different from this compound.
Rhizoferrin: A siderophore produced by Rhizopus microsporus, with a mixed-type ligand moiety for Fe³⁺ coordination.
This compound’s superior iron-chelating ability makes it a valuable compound for studying microbial iron transport and developing novel antimicrobial strategies .
Properties
Molecular Formula |
C30H29N3O16 |
|---|---|
Molecular Weight |
687.6 g/mol |
IUPAC Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45)/t16-,17-,18-/m0/s1 |
InChI Key |
NTWRWGRCGVKQNS-BZSNNMDCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


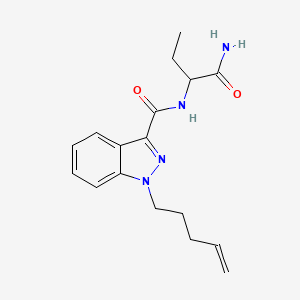
![(Z)-[(2S)-1-[[(E)-But-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823407.png)
![(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823418.png)

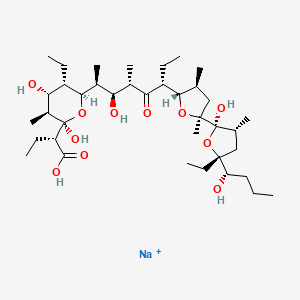
![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10823441.png)
![1-[[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol](/img/structure/B10823449.png)
